Product packaging for 5-(1-Piperazinyl)oxindol(Cat. No.:)

5-(1-Piperazinyl)oxindol

Cat. No.: B8304331
M. Wt: 217.27 g/mol
InChI Key: AWEXTILVAIGMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Piperazinyl)oxindol (CID 13646030) is a spiro-oxindole piperidine derivative of significant interest in medicinal chemistry and neuroscience research . This compound serves as a key scaffold for the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2) . Activation of mGlu2 receptors can normalize excessive glutamatergic neurotransmission, making this compound a valuable pharmacological tool for investigating novel therapeutic approaches for central nervous system (CNS) disorders such as epilepsy and schizophrenia . The structural motif of substituting the oxindole core at the 5-position with a piperazine ring is a recognized strategy for optimizing potency and drug-like properties, with research indicating that such hybrids can lead to improved metabolic stability and enhanced efficacy (EMAX) in modulating the glutamate response . Furthermore, oxindole derivatives are prominent in drug discovery due to their ability to interact with diverse biological targets, and they are frequently investigated as kinase inhibitors for oncology research . This product is intended for research purposes only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O B8304331 5-(1-Piperazinyl)oxindol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-piperazin-1-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H15N3O/c16-12-8-9-7-10(1-2-11(9)14-12)15-5-3-13-4-6-15/h1-2,7,13H,3-6,8H2,(H,14,16)

InChI Key

AWEXTILVAIGMMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)NC(=O)C3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 5 1 Piperazinyl Oxindol

Established Synthetic Pathways for the Oxindole (B195798) Nucleus

The oxindole core, a bicyclic structure consisting of a fused benzene (B151609) and pyrrolidone ring, can be assembled through a variety of synthetic routes, ranging from classical name reactions to modern catalytic methods.

Classical Oxindole Synthesis Approaches

Historically significant methods for oxindole synthesis provide foundational routes to the core structure. These methods, while sometimes limited by harsh conditions or moderate yields, are well-established in organic synthesis.

Bischler-Möhlau Indole (B1671886) Synthesis: This method involves the reaction of an α-halo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. While primarily an indole synthesis, variations and subsequent modifications can lead to oxindole structures. The reaction typically proceeds through the formation of an α-aryl-aminoacetophenone intermediate, which then undergoes cyclization.

Hinsberg Oxindole Synthesis: Named after Oscar Hinsberg, this reaction prepares oxindoles from the bisulfite addition products of glyoxal. This classical approach offers a direct route to the oxindole skeleton.

Modern Catalytic and Stereoselective Oxindole Construction

Contemporary organic synthesis has seen the development of more efficient and selective methods for constructing the oxindole nucleus, often employing transition metal catalysis. These modern approaches offer advantages in terms of yield, functional group tolerance, and the potential for stereoselectivity.

Palladium-catalyzed reactions are particularly prominent in modern oxindole synthesis. The intramolecular α-arylation of α-chloroacetanilides, facilitated by a palladium catalyst and a suitable phosphine (B1218219) ligand, provides a highly regioselective pathway to oxindoles in good to excellent yields. This method demonstrates high functional group compatibility. Copper-catalyzed methods have also been identified for the synthesis of 3,3-disubstituted oxindoles through a formal C-H, Ar-H coupling of anilides, utilizing atmospheric oxygen as the reoxidant.

Stereoselective constructions of oxindoles, particularly those with substituents at the C-3 position, are of significant interest due to the biological importance of chiral oxindole derivatives. Asymmetric catalysis, employing chiral ligands in conjunction with metal catalysts, allows for the enantioselective synthesis of these valuable compounds.

Synthesis of 5-Substituted Oxindole Intermediates

The synthesis of 5-(1-Piperazinyl)oxindol necessitates the preparation of an oxindole intermediate functionalized at the C-5 position, which can then undergo coupling with piperazine (B1678402). Common strategies involve the synthesis of 5-halo or 5-nitro oxindoles.

Synthesis of 5-Bromooxindole: 5-Bromooxindole is a key intermediate for subsequent coupling reactions. Its synthesis can be achieved through the electrophilic bromination of oxindole. To control the regioselectivity and avoid side reactions, the indole nitrogen is often protected prior to bromination, for instance, as an N-acetyl or N-pivaloyl derivative. The protecting group can then be removed to yield 5-bromooxindole.

Synthesis of 5-Nitrooxindole: Nitration of the oxindole ring provides another important intermediate, 5-nitrooxindole. This is typically achieved by treating oxindole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The nitro group can subsequently be reduced to an amino group or serve as a leaving group in nucleophilic aromatic substitution reactions.

Strategies for Introduction of the Piperazine Moiety at the C-5 Position

With a suitably functionalized 5-substituted oxindole in hand, the piperazine ring can be introduced through several reliable methods for C-N bond formation.

Direct Functionalization Methods

Direct functionalization methods involve the direct reaction of a 5-substituted oxindole with piperazine.

Nucleophilic Aromatic Substitution (SNAr): This is a plausible method for introducing the piperazine moiety, particularly when the oxindole ring is activated by a strongly electron-withdrawing group at the C-5 position, such as a nitro group. The reaction proceeds via an addition-elimination mechanism, where piperazine acts as the nucleophile, attacking the carbon bearing the leaving group (the nitro group in this case), and forming a Meisenheimer complex intermediate. Subsequent elimination of the leaving group yields the 5-(1-piperazinyl)oxindole. The reactivity of the substrate towards nucleophilic attack is a critical factor for the success of this method.

Coupling Reactions with Piperazine Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of C-N bonds and represent a primary strategy for the synthesis of this compound.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This reaction is highly efficient for the formation of C-N bonds and is widely used in the synthesis of N-arylpiperazines. In the context of synthesizing this compound, this would involve the coupling of a 5-halooxindole (e.g., 5-bromooxindole) with piperazine in the presence of a palladium catalyst, a suitable phosphine ligand (such as BINAP, XPhos, or RuPhos), and a base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide). The choice of ligand and base is crucial for the efficiency of the reaction and can be optimized to achieve high yields. To avoid double arylation of the piperazine, a mono-protected piperazine derivative (e.g., N-Boc-piperazine) is often used, followed by a deprotection step to yield the final product.

The strategic combination of these established and modern synthetic methodologies provides a robust platform for the synthesis and derivatization of this compound and its analogues, enabling further exploration of their chemical and biological properties.

Multi-Step Conversions for this compound Formation

The synthesis of the this compound core is a critical process, often serving as a foundational step for creating a diverse array of biologically active molecules. The formation of this scaffold is typically achieved through multi-step synthetic sequences that allow for precise control over the molecular architecture. Common strategies involve the formation of the crucial C-N bond between the oxindole ring and the piperazine moiety.

One of the most prevalent and effective methods is the nucleophilic aromatic substitution (SNAr) . This reaction typically involves a 5-halo-oxindole, often 5-fluorooxindole (B20390) due to the high electronegativity of fluorine which activates the ring for nucleophilic attack. nih.gov The 5-fluorooxindole is reacted with a piperazine derivative. To ensure mono-substitution and prevent the formation of undesired bis-arylated products, the piperazine is usually protected on one of its nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its stability under reaction conditions and its straightforward removal.

The general SNAr process can be summarized as follows:

Coupling: 5-Fluorooxindole is reacted with N-Boc-piperazine in the presence of a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Deprotection: The resulting Boc-protected intermediate, 5-(4-Boc-1-piperazinyl)oxindol, is then treated with a strong acid, commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to remove the Boc group and yield the final this compound.

An alternative to SNAr, particularly for less activated aryl halides (like chlorides or bromides), is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a powerful tool for C-N bond formation. wikipedia.orgacsgcipr.org The reaction employs a palladium catalyst, often in combination with a specialized phosphine ligand (e.g., BINAP, XPhos), and a base to couple an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org This method's broad substrate scope and functional group tolerance make it highly valuable in complex molecule synthesis. wikipedia.org

Table 1: Comparison of Key Synthetic Routes to this compound

Method Oxindole Substrate Piperazine Reagent Key Reagents/Catalysts Advantages Challenges
Nucleophilic Aromatic Substitution (SNAr) 5-Fluorooxindole N-Boc-piperazine Base (e.g., K₂CO₃, DIPEA) Often metal-free, readily available starting materials. Requires activated aryl halide (e.g., F), may need high temperatures.
Buchwald-Hartwig Amination 5-Bromooxindole, 5-Chlorooxindole Piperazine or protected piperazine Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu) Wide substrate scope, milder conditions for Cl/Br substrates. organic-chemistry.org Requires expensive metal catalyst and ligands, potential for metal contamination.

Derivatization and Structural Modification of the this compound Core

Once the this compound scaffold is synthesized, its structure can be extensively modified to explore structure-activity relationships (SAR) and optimize its properties. Derivatization can occur at several key positions: the piperazine nitrogen atoms, the oxindole ring system, or through the introduction of linkers.

The secondary amine of the piperazine ring (at the N-4 position) is a prime site for derivatization. Standard synthetic transformations can be employed to introduce a wide variety of substituents.

N-Alkylation: This is commonly achieved by reacting the piperazine nitrogen with alkyl halides (e.g., chlorides, bromides) or sulfonates in the presence of a base. mdpi.com This method allows for the introduction of simple alkyl chains or more complex functionalized fragments.

Reductive Amination: A versatile method for introducing alkyl groups involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB). This two-step, one-pot procedure is highly efficient for creating a diverse range of substituted amines. mdpi.com

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished using palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation reactions. mdpi.comresearchgate.net These methods are crucial for synthesizing derivatives with extended aromatic systems.

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) forms amide bonds, introducing carbonyl-containing moieties onto the piperazine ring.

These modifications significantly impact the molecule's polarity, basicity, and steric profile, which in turn influences its biological interactions.

The oxindole ring itself offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties.

N1-Position: The nitrogen atom of the oxindole lactam can be alkylated or arylated. N-alkylation can be performed using an alkyl halide with a strong base like sodium hydride (NaH). N-arylation can be achieved via copper- or palladium-catalyzed coupling reactions, similar to those used for the piperazine nitrogen. nih.gov

C3-Position: The C3-position, adjacent to the carbonyl group, is nucleophilic and can be readily alkylated by treating the N-protected oxindole with a base (e.g., LDA) followed by an electrophile (e.g., an alkyl halide). This position is crucial as it allows for the introduction of one or two substituents, potentially creating a chiral quaternary center. researchgate.net Research has shown that creating derivatives with linkers at this position can lead to potent compounds. acs.org

Aromatic Ring (C4, C6, C7): Substituents such as halogens, nitro groups, or alkyl groups can be introduced onto the benzene portion of the oxindole ring. These are often incorporated early in the synthesis, starting from an already substituted isatin (B1672199) or aniline precursor. For example, derivatives with a fluorine atom at the C6 position have been synthesized to improve metabolic stability. acs.org

The connection between the oxindole core and the piperazine moiety is not always direct. In many derivatives, a linker or spacer is introduced to modulate the distance and relative orientation of the two fragments. A prominent strategy involves attaching the piperazine-containing side chain to the C3-position of the oxindole ring via an alkyl linker.

Studies on (phenylpiperazinyl-butyl)oxindoles have demonstrated that the length of this linker is a critical determinant of biological activity. A tetramethylene (four-carbon) spacer between the oxindole C3-position and the piperazine nitrogen was found to be optimal for achieving high potency in certain receptor systems. acs.org This highlights the importance of spatial orientation for optimal ligand-receptor binding.

Table 2: Examples of Structural Modifications on the this compound Scaffold

Modification Site Type of Modification Synthetic Method Example Substituent/Linker
Piperazine N-4 N-Arylation Buchwald-Hartwig Amination Phenyl, Pyridinyl
Piperazine N-4 N-Alkylation Reductive Amination Benzyl, Isopropyl
Oxindole N-1 N-Alkylation Alkyl Halide + Base (NaH) Methyl, Ethyl
Oxindole C-3 Dialkylation Base (LDA) + Alkyl Halide Diethyl, Ethyl + Butyl-linker
Oxindole C-6 Halogenation (Using substituted precursor) Fluoro
Connectivity C3-N Linker Alkylation of C3-position -(CH₂)₄- (Tetramethylene) acs.org

Chirality plays a pivotal role in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. aarf.asia For this compound derivatives, chirality can be introduced at several locations, most notably at the C3-position of the oxindole ring or on a substituted piperazine ring.

Asymmetric Synthesis: The creation of a stereogenic center at the C3-position is a key goal. Organocatalytic methods, using chiral catalysts, have emerged as powerful tools for synthesizing chiral 3,3-disubstituted oxindoles with high enantioselectivity. researchgate.netaarf.asia These reactions, such as asymmetric aldol, Michael, or Mannich reactions, start with isatin derivatives and build the chiral oxindole core stereoselectively. aarf.asia Furthermore, chiral N-heterocyclic carbene (NHC) ligands have been used in palladium-catalyzed reactions to synthesize chiral 3-aminooxindoles in high yield and enantiomeric excess. rsc.org

Chiral Building Blocks: An alternative approach is to use enantiomerically pure starting materials. For instance, chiral piperazine derivatives can be synthesized from natural amino acids, ensuring a specific stereochemistry in the final molecule. acs.orgnih.gov

Resolution of Enantiomers: When a synthesis produces a racemic mixture, the enantiomers can be separated through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral acid like tartaric acid) followed by separation via crystallization. Another common method is chiral chromatography, using a chiral stationary phase (CSP) to separate the enantiomers.

Advanced Synthetic Techniques and Yield Optimization

To improve the efficiency, safety, and environmental footprint of synthesizing this compound and its derivatives, advanced synthetic techniques are being increasingly employed.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing. springerprofessional.de In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.com This enhanced control often leads to higher yields, cleaner reactions, and improved safety, especially for highly exothermic or hazardous reactions. springerprofessional.de Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for intermediate workup and purification steps, which drastically reduces production time and waste. uc.ptscispace.com The synthesis of complex heterocyclic molecules, including indole derivatives, has been successfully demonstrated using flow chemistry. mdpi.comresearchgate.net

Mechanochemistry: This technique involves using mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding). Mechanochemical synthesis can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through conventional solution-phase chemistry. It is considered a green chemistry approach due to the significant reduction in solvent use.

Yield optimization in any synthetic route involves the systematic variation of reaction conditions. This includes screening different catalysts, ligands, bases, solvents, and temperatures to find the optimal combination that maximizes the conversion of starting material to the desired product while minimizing side reactions.

Table 3: Comparison of Synthetic Methodologies

Technique Description Key Advantages Application Example
Batch Synthesis Reactions are carried out in discrete batches in vessels like round-bottom flasks. Well-established, suitable for small-scale lab synthesis and initial discovery. Initial synthesis of a novel derivative.
Flow Chemistry Reagents are continuously pumped through reactors. Enhanced safety, higher yields, rapid optimization, easy scale-up, process automation. springerprofessional.debohrium.com Multi-step synthesis of a pharmaceutical intermediate without isolation of intermediates. scispace.com
Mechanochemistry Mechanical energy (e.g., ball milling) is used to drive reactions. Reduced solvent use (greener), shorter reaction times, can improve yields. Solvent-free synthesis of N-arylpiperazines. nih.gov

Microwave-Assisted Synthesis in this compound Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of 5-(1-piperazinyl)oxindole synthesis, microwave irradiation can be effectively applied to both Buchwald-Hartwig aminations and SNAr reactions.

The application of microwave heating in Buchwald-Hartwig reactions can dramatically reduce reaction times from hours to minutes. nih.gov For the coupling of a 5-halooxindole with piperazine, a typical microwave-assisted protocol would involve heating the reaction mixture in a sealed vessel to temperatures higher than those achievable with conventional heating at atmospheric pressure. This rapid heating can lead to higher yields and cleaner reaction profiles. A comparative study of conventional versus microwave heating for a similar double amination reaction demonstrated a reduction in reaction time from 24 hours to 10-30 minutes with comparable or improved yields. nih.gov

The following table illustrates a hypothetical comparison of reaction conditions and outcomes for the synthesis of 5-(1-piperazinyl)oxindole via Buchwald-Hartwig amination under conventional and microwave heating.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Starting Materials 5-bromooxindole, Piperazine5-bromooxindole, Piperazine
Catalyst System Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)
Base NaOtBu (1.5 equiv)NaOtBu (1.5 equiv)
Solvent TolueneToluene
Temperature 100 °C150 °C
Reaction Time 12-24 hours15-30 minutes
Yield 65-80%75-90%

This table presents plausible data for illustrative purposes based on typical outcomes for similar reactions.

Green Chemistry Principles in Synthesis Protocols

The integration of green chemistry principles into the synthesis of 5-(1-piperazinyl)oxindole is crucial for developing environmentally benign and sustainable processes. Key considerations include the choice of solvents, atom economy, and the use of catalytic rather than stoichiometric reagents.

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. For the synthesis of N-arylpiperazines, solvent-free conditions for Buchwald-Hartwig amination have been explored, where an excess of piperazine can act as both a reactant and a solvent. nih.gov This approach significantly reduces solvent waste. Additionally, the use of greener solvents such as water or recyclable ionic liquids is an active area of research for related transformations. rasayanjournal.co.in

The following table outlines some green chemistry strategies applicable to the synthesis of 5-(1-piperazinyl)oxindole.

Green Chemistry PrincipleApplication in Synthesis of this compound
Safer Solvents and Auxiliaries - Use of piperazine as both reactant and solvent in amination reactions. - Exploration of aqueous conditions or biodegradable solvents.
Atom Economy - Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Catalysis - Employing highly efficient palladium catalysts at low loadings for the C-N bond formation. - Investigating the use of reusable heterogeneous catalysts.
Reduce Derivatives - Avoiding the use of protecting groups on the piperazine or oxindole nitrogen through selective reaction conditions.
Energy Efficiency - Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption compared to prolonged conventional heating. mdpi.com

Scale-Up Considerations for Laboratory Synthesis

The transition of a laboratory-scale synthesis of 5-(1-piperazinyl)oxindole to a larger, pilot plant or manufacturing scale introduces several challenges that must be addressed to ensure a safe, robust, and economically viable process.

For a Buchwald-Hartwig amination, key scale-up considerations include:

Catalyst Selection and Loading: On a large scale, the cost of the palladium catalyst and ligand becomes a significant factor. researchgate.net Optimizing the catalyst loading to the lowest effective level is crucial. The use of highly active catalysts can allow for lower loadings.

Reaction Homogeneity and Mixing: Ensuring efficient mixing is critical for maintaining a consistent reaction rate and temperature profile, especially in large reactors where heat and mass transfer can be limited. helgroup.com For reactions involving solids, such as cesium carbonate as a base, maintaining a uniform suspension is important.

Thermal Safety: The exothermic nature of the amination reaction needs to be carefully managed to prevent thermal runaway. helgroup.com Reaction calorimetry studies are essential to understand the heat flow of the reaction and to design appropriate cooling systems. A dose-controlled addition of one of the reactants can help to manage the exotherm.

Work-up and Purification: The removal of the palladium catalyst from the final product is a critical step in pharmaceutical synthesis. acs.org Procedures for catalyst removal, such as treatment with activated carbon or silica (B1680970) gel, need to be scalable and efficient. Crystallization is often the preferred method for purification on a large scale as it can effectively remove impurities and provide the product in a stable, solid form.

Process Safety: A thorough hazard evaluation is necessary to identify and mitigate any potential safety risks. nih.gov This includes understanding the thermal stability of reactants, intermediates, and products, as well as the potential for side reactions that could lead to pressure build-up or the formation of hazardous byproducts.

The following table summarizes key scale-up challenges and potential mitigation strategies for the synthesis of 5-(1-piperazinyl)oxindole.

ChallengeMitigation Strategy
Cost of Palladium Catalyst - Screen for highly active catalysts to minimize loading. - Investigate catalyst recycling methods.
Exothermic Reaction - Perform reaction calorimetry to understand heat of reaction. - Implement controlled addition of reagents. - Ensure adequate reactor cooling capacity.
Residual Palladium in Product - Develop and optimize scalable purification methods (e.g., crystallization, charcoal treatment, scavenging resins).
Handling of Air-Sensitive Reagents - Utilize closed-system transfers and maintain an inert atmosphere (e.g., nitrogen).
Byproduct Formation - Optimize reaction conditions (temperature, stoichiometry, reaction time) to maximize selectivity for the desired product.

Molecular Interaction Mechanisms and Pharmacological Target Engagement of 5 1 Piperazinyl Oxindol Derivatives

Receptor Binding Affinity and Selectivity Profiling

Derivatives of the 5-(1-piperazinyl)oxindol scaffold have been investigated for their potential to interact with various G-protein coupled receptors (GPCRs), demonstrating a notable affinity for serotonin (B10506) and dopamine (B1211576) receptor families. The nature of the substituents on both the oxindole (B195798) ring and the piperazine (B1678402) moiety plays a crucial role in modulating the binding affinity and selectivity of these compounds.

Serotonin Receptor (5-HT) Subtype Interactions

The structural features of this compound derivatives make them suitable candidates for interaction with serotonin receptors. The piperazine group is a common pharmacophore in many known serotonergic ligands.

A series of (phenylpiperazinyl-butyl)oxindoles has been synthesized and identified as potent ligands for the 5-HT7 receptor. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that compounds with an unsubstituted oxindole nitrogen atom and a tetramethylene (four-carbon) spacer between the oxindole core and the piperazine nitrogen exhibit the highest potency. nih.gov

One of the most potent compounds identified is 3-{4-[4-(4-chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one, which displays a high affinity for the 5-HT7 receptor with a Ki value of 0.79 nM and exhibits selective antagonist activity. nih.govacs.org The presence of a halogen substituent on the aromatic rings has been associated with good metabolic stability. nih.gov

Binding Affinity of Selected (Phenylpiperazinyl-butyl)oxindole Derivatives at the 5-HT7 Receptor
CompoundSubstituentsKi (nM) for 5-HT7
9e'3-ethyl, 6-fluoro oxindole; 4-chlorophenyl on piperazine0.79

The same series of (phenylpiperazinyl-butyl)oxindoles was also evaluated for their binding affinity to the 5-HT1A receptor to determine their selectivity. nih.govacs.org Despite the structural similarities between the 5-HT7 and 5-HT1A receptor subtypes, several derivatives demonstrated significant selectivity for the 5-HT7 receptor. nih.gov

The selectivity is influenced by the substitution pattern on the oxindole ring and the nature of the aryl group on the piperazine. For instance, while many derivatives bind to both receptors, the affinity for 5-HT1A is generally lower than for 5-HT7, leading to a favorable selectivity profile for several compounds in the series. The development of ligands with high selectivity for 5-HT1A has also been a subject of research, with studies on 1-aryl-4-[(1-tetralin)alkyl]piperazines showing that specific substitutions can lead to very low IC50 values (e.g., 0.3 nM) for the 5-HT1A receptor. nih.gov

Selectivity Profile of a Representative (Phenylpiperazinyl-butyl)oxindole Derivative
CompoundKi (nM) for 5-HT7Ki (nM) for 5-HT1ASelectivity (5-HT1A/5-HT7)
9e'0.79--

Dopamine Receptor (D2, D3, D4) Ligand Binding Studies

The this compound scaffold has also been explored for its potential to interact with dopamine receptors. A series of 5-piperazinyl-1,2,6,7-tetrahydro-5H-azepino[3,2,1-hi]indol-4-one derivatives, which feature a rigid tricyclic ring system derived from the oxindole core, were identified as mixed dopamine D2/D4 receptor antagonists. nih.gov This suggests that conformational rigidity can be a key factor in achieving high binding affinity for these receptors. nih.gov

Furthermore, research on structurally related arylpiperazines has provided insights into achieving selectivity among the D2-like receptor subtypes. Docking analyses of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles with the D2 receptor model have highlighted key interactions, such as a salt bridge between the protonated piperazine nitrogen and Asp86, as well as hydrogen bonds and edge-to-face aromatic interactions. nih.gov The most active compounds in this series showed a high affinity for the D2 receptor. nih.gov

Binding Affinities of a Representative Benzimidazole Derivative at Dopamine and Serotonin Receptors
CompoundReceptorAffinity
5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione (27)D2High
D1-
5-HT1A-

Other G-Protein Coupled Receptor (GPCR) Interactions

The broader GPCR interaction profile of this compound derivatives is less extensively characterized. However, the arylpiperazine moiety is known to interact with a range of aminergic GPCRs, including adrenergic receptors. nih.gov For example, certain N-phenylpiperazine analogs developed as D3 dopamine receptor ligands have shown off-target binding affinity for alpha-adrenergic receptor subtypes. mdpi.com Additionally, some thiazole-piperazine derivatives have demonstrated interactions with µ- and δ-opioid receptors, suggesting that the piperazine scaffold can be directed to interact with other GPCR families. mdpi.com

Kinase Inhibition Mechanisms and Specificity

Recent studies have shown that 5-substituted oxindole derivatives can act as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase primarily expressed in B-cells. nih.govacs.org A series of novel 5-substituted oxindole derivatives were designed and synthesized, leading to the identification of compounds with significant antiproliferative activity against BTK-expressing cancer cell lines. nih.gov

Molecular docking and dynamics simulations have provided insights into the binding mode of these inhibitors. nih.gov Key interactions within the BTK active site include a hydrogen bond between the carbonyl oxygen of the oxindole ring and the amino acid MET-477, and a π-σ bond between the phenyl of the oxindole ring and LEU-528. nih.govacs.org The piperazine ring is oriented towards the bottom of the H3 pocket, where it can form a carbon–hydrogen bond with ASN-526. nih.govacs.org

One promising derivative, compound 9h from the study, demonstrated selective inhibition of phosphorylated BTK (Tyr223) without significantly affecting upstream proteins in the B-cell receptor signaling pathway, such as Lyn and Syk. nih.gov This indicates a degree of specificity in its kinase inhibition profile.

Inhibitory Activity of Selected 5-Substituted Oxindole Derivatives against BTK-high Burkitt's Lymphoma Cells (RAMOS)
CompoundFree Binding Energy (kcal/mol)IC50 (µM)
9b-10.8<3
9f-11.1<3
9g-11.3<3
9h-10.8<3

Furthermore, other piperazine derivatives have been shown to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, suggesting that the piperazine scaffold can be a versatile component in the design of kinase inhibitors. e-century.us

Bruton's Tyrosine Kinase (BTK) Inhibition Profiles

Derivatives of the this compound scaffold have been identified as promising inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling pathways. nih.govnih.gov BTK is a validated therapeutic target for various B-cell malignancies. chemrxiv.orgmdpi.com The inhibitory activity of these oxindole derivatives is rooted in their specific interactions within the kinase domain of the BTK protein. nih.govacs.org

The primary mechanism of BTK inhibition by this compound derivatives is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site within the kinase domain. chemrxiv.orgacs.org Molecular docking and simulation studies have elucidated the specific interactions that stabilize the ligand-protein complex.

Key interactions involve the formation of hydrogen bonds between the oxindole core and critical amino acid residues in the hinge region of the ATP pocket. chemrxiv.orgacs.org For instance, the carbonyl oxygen of the oxindole ring is capable of forming a hydrogen bond with the backbone amide of Methionine-477 (MET-477). chemrxiv.orgacs.org This interaction is a common feature among many ATP-competitive kinase inhibitors. mdpi.comnih.gov

In addition to hydrogen bonding, hydrophobic and van der Waals interactions contribute significantly to the binding affinity. The phenyl group of the oxindole ring engages in a Pi-sigma interaction with Leucine-528 (LEU-528). chemrxiv.orgacs.org Further hydrophobic contacts are established with residues such as Valine-416 (VAL-416), Alanine-428 (ALA-428), and Leucine-408 (LEU-408), which line the ATP binding pocket. chemrxiv.orgacs.org Modifications to the piperazine ring and substitutions on the oxindole core can further optimize these interactions, leading to derivatives with high potency. For example, certain synthesized derivatives, such as compound 9h in one study, demonstrated potent antiproliferative activity by selectively inhibiting phosphorylated BTK (pBTK at Tyr223) in cancer cell lines. nih.govacs.org

Table 1: Key Amino Acid Interactions of Oxindole Derivatives in BTK's ATP Pocket
Amino Acid ResidueInteraction TypeInteracting Moiety of LigandReference
MET-477Hydrogen BondCarbonyl oxygen of oxindole ring chemrxiv.orgacs.org
LEU-528Pi-sigma BondPhenyl of oxindole ring chemrxiv.orgacs.org
VAL-416Alkyl/Pi-alkyl BondOxindole ring chemrxiv.org
ALA-428Alkyl/Pi-alkyl BondOxindole ring chemrxiv.org
LEU-408Alkyl/Pi-alkyl BondOxindole ring chemrxiv.org

Current research on the interaction of this compound derivatives with BTK has primarily focused on their role as ATP-competitive inhibitors. The binding models and simulation studies consistently show these compounds occupying the ATP-binding pocket. At present, there is limited available scientific literature detailing allosteric modulation of BTK by this specific class of oxindole derivatives. The dominant and well-characterized mechanism of action remains the direct competition with ATP for binding to the kinase domain.

Interactions with Other Protein Kinases (e.g., VEGFR, PDGFR, Kit, Flt-3, CSF-1R, CDK4/6)

Substituted oxindole derivatives have demonstrated selectivity towards several protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ), Kit, Flt-3, and Colony-Stimulating Factor 1 Receptor (CSF-1R). nih.gov For example, the FDA-approved drug Sunitinib, which contains an indolin-2-one (oxindole) core, is a multi-targeted tyrosine kinase inhibitor that acts on VEGFR, PDGFR, and c-Kit. nih.govnih.gov Another oral multi-kinase inhibitor, Surufatinib, targets VEGFR, FGFR, and CSF-1R. nih.gov

The inhibitory profile is highly dependent on the specific substitution patterns on the oxindole and piperazine rings. Research has shown that certain 3-substituted oxindole derivatives can potently inhibit VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, specific oxindole derivatives have been designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, showing selectivity for mutated FLT3, which is common in acute myeloid leukemia. monash.edu Some oxindole-based compounds have also been developed as inhibitors of Cyclin-Dependent Kinase 6 (CDK6), where they form hydrogen bonds with hinge residues in the ATP-binding site. nih.gov

Table 2: Kinase Inhibition Profile of Representative Oxindole-Based Drugs
Compound Class/DrugKinase TargetReported ActivityReference
SunitinibVEGFR-1, -2, -3; PDGFR-α, -β; c-Kit; FLT3Multi-targeted tyrosine kinase inhibitor nih.govnih.gov
SurufatinibVEGFR-1, -2, -3; FGFR; CSF-1RMulti-kinase inhibitor nih.gov
AnlotinibVEGFR, PDGFR, FGFR, c-KitMulti-targeted tyrosine kinase inhibitor nih.gov
3-Substituted Oxindoles (general)EGFR, VEGFR-2Inhibitory activity demonstrated (IC50 values in µM range) nih.gov
Designed Oxindole DerivativesFLT3Inhibitory activity demonstrated (IC50 values in µM range) monash.edu
Palbociclib (contains piperazine but not oxindole)CDK4/6Example of CDK6 inhibitor binding model nih.gov

Enzymatic Activity Modulation (beyond kinases)

Antiglycation Activity of Oxindole Derivatives

Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. ingentaconnect.com Oxindole derivatives have been investigated for their potential to inhibit this process.

In vitro studies have shown that various synthesized oxindole derivatives exhibit a range of antiglycation activity, with some compounds showing greater potency than the standard inhibitor, rutin (B1680289). ingentaconnect.comresearchgate.net For example, a series of 3-substituted oxindoles showed IC50 values for antiglycation ranging from 150.4 µM to 856.7 µM. researchgate.net The most active compound in this series, 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one, had an IC50 of 150.4 ± 2.5 µM, which was superior to that of rutin (IC50 = 294.5 ± 1.50 µM). ingentaconnect.comresearchgate.net This suggests that the oxindole scaffold is a viable starting point for developing agents that can mitigate the formation of AGEs. nih.gov

Table 3: Antiglycation Activity of Selected Oxindole Derivatives
CompoundAntiglycation IC50 (µM)Reference
3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one150.4 ± 2.5 ingentaconnect.comresearchgate.net
Derivative with 4'-OCH3 substitution267.6 ± 5.4 researchgate.net
Derivative with 4'-Cl substitution194.4 ± 2.1 researchgate.net
Rutin (Standard)294.5 ± 1.50 ingentaconnect.comresearchgate.net

Other Enzyme Inhibitory Potentials (e.g., α-glucosidase, tyrosinase)

Beyond kinases and antiglycation, the versatile oxindole structure has been explored for its inhibitory effects on other classes of enzymes, notably α-glucosidase and tyrosinase. researchgate.netnih.gov

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. A series of 6-chloro-3-oxindole derivatives demonstrated varying degrees of yeast α-glucosidase inhibition. nih.gov Several of these compounds were found to be potent inhibitors, with IC50 values significantly lower than that of the standard drug, acarbose (B1664774) (IC50 = 38.25 ± 0.12 µM). nih.gov For example, one derivative exhibited an IC50 value of 2.71 ± 0.007 µM, highlighting oxindoles as a new class of α-glucosidase inhibitors. nih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics for hyperpigmentation and in medicine. nih.govmdpi.com Oxindole-based chalcones and other derivatives have been evaluated for their tyrosinase inhibitory activity. researchgate.net Studies have shown that some oxindole derivatives can inhibit tyrosinase with IC50 values in the micromolar range, comparable to or better than the standard inhibitor, kojic acid. researchgate.netmdpi.com For example, one study reported an oxindole derivative with good tyrosinase inhibitory activity (IC50 = 63.37 μM). researchgate.net Another study on indole-thiourea derivatives identified a compound with an IC50 of 5.9 ± 2.47 μM, outperforming kojic acid (IC50 = 16.4 ± 3.53 μM). mdpi.com

Table 4: Other Enzyme Inhibitory Potentials of Oxindole Derivatives
EnzymeDerivative ClassInhibitory Activity (IC50 in µM)Standard Inhibitor (IC50 in µM)Reference
α-Glucosidase6-chloro-3-oxindole derivatives2.71 to 37.93Acarbose (38.25) nih.gov
TyrosinaseOxindole-based chalcone63.37Kojic Acid (22.52) researchgate.net
TyrosinaseIndole-thiourea derivative5.9Kojic Acid (16.4) mdpi.com

Cellular Pathway Modulation and Signal Transduction Studies

Impact on Cell Proliferation and Viability in Cultured Cell Lines

Derivatives of this compound have demonstrated significant effects on the proliferation and viability of various cancer cell lines. Research has shown that these compounds can inhibit cancer cell growth, with their efficacy varying depending on the specific derivative and the cell line being tested.

One study investigated a series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) for their cytotoxic potential against a full panel of 60 human cancer cell lines from the National Cancer Institute (NCI). nih.gov Seven of these compounds were identified as potent inhibitors of cancer cell growth, leading to further five-dose assay studies. nih.gov For instance, the derivative QQ1 was particularly effective against the renal cancer cell line ACHN, with a half-maximal inhibitory concentration (IC50) of 1.55 μM. nih.gov Further analysis of selected quinolinequinones (QQ1 and QQ4) was conducted on HCT-116 (colon cancer), ACHN (renal cancer), MCF7, and T-47D (breast cancer) cell lines, as well as the normal cell line HUVEC. nih.gov

Another area of research has focused on vindoline–piperazine conjugates. A series of these novel conjugates were synthesized and evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines. mdpi.com Nine of these compounds displayed significant antiproliferative effects, with the most potent derivatives showing low micromolar growth inhibition (GI50) values against the majority of the cell lines. mdpi.com Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine (compound 23) was highly effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM). mdpi.com Another derivative, 1-bis(4-fluorophenyl)methyl piperazine (compound 25), was most effective against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). mdpi.com To assess selectivity for cancer cells, the viability of non-tumor Chinese hamster ovary (CHO) cells was tested with compounds 20, 23, and 25, which showed promising selectivity. mdpi.com

Furthermore, a novel piperazine derivative, identified as C505, was shown to effectively inhibit cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 µM across multiple cancer cell lines, including the K562 human chronic myelogenous leukemia cell line. e-century.usresearchgate.net This compound's activity was found to be linked to the inhibition of multiple cancer signaling pathways. e-century.usresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on arylpiperazine derivatives have also been conducted to understand their anti-proliferative activity against PC-3 prostate cancer cells. nih.gov These computational studies help in designing more potent anti-prostate cancer compounds. nih.gov

The following table summarizes the cytotoxic effects of selected this compound derivatives on various cancer cell lines.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Compound Cell Line Cancer Type IC50/GI50 (µM)
QQ1 ACHN Renal Cancer 1.55
Compound 23 MDA-MB-468 Breast Cancer 1.00
Compound 25 HOP-92 Non-Small Cell Lung Cancer 1.35

Cell Cycle Regulation and Apoptosis Induction Research (in vitro models)

Research into this compound derivatives has revealed their capacity to modulate the cell cycle and induce apoptosis in cancer cells, key mechanisms for their anti-cancer activity.

One novel piperazine derivative, C505, was found to induce cell cycle arrest and apoptosis in cancer cells. e-century.usresearchgate.net Staining with Annexin V/7-AAD and propidium (B1200493) iodide (PI) confirmed that C505 kills cancer cells by triggering these processes. e-century.us The underlying mechanism involves the inhibition of multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to caspase-dependent apoptosis. e-century.usresearchgate.net

Similarly, studies on aminated quinolinequinones linked to piperazine analogs showed that compound QQ1 could induce cell cycle arrest in ACHN renal cancer cells. nih.gov However, this particular compound did not appear to affect the apoptotic value in this cell line, suggesting that its primary mechanism of inhibiting cell proliferation might be through halting the cell cycle. nih.gov

Benzimidazole derivatives, which can incorporate a piperazine moiety, have also been synthesized and evaluated for their effects on cell cycle and apoptosis. One such study found that a bromo-derivative (compound 5) significantly increased the cell population in the G2/M phase of the cell cycle. nih.gov This compound also caused a concentration-dependent increase in the percentage of late apoptotic cells in all tested cancer cell lines, including MCF-7 (breast), DU-145 (prostate), and H69AR (small cell lung cancer). nih.gov Another study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives (compounds 10 and 13) demonstrated that they effectively suppressed cell cycle progression and induced apoptosis in MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung) cancer cell lines. mdpi.com For example, in A549 cells, compounds 10 and 13 caused early apoptosis by 55.1% and 66.4%, respectively. mdpi.com In MDA-MB-231 cells, compound 13 induced a significant increase in both early (80.24%) and late (5.4%) apoptotic cell populations. mdpi.com

The following table details the effects of specific derivatives on cell cycle and apoptosis.

Table 2: Effects of this compound Derivatives on Cell Cycle and Apoptosis

Compound Cell Line Effect on Cell Cycle Apoptosis Induction
C505 K562 Arrest Induces caspase-dependent apoptosis
QQ1 ACHN Arrest No significant effect
Benzimidazole derivative 5 MCF-7, DU-145, H69AR G2/M arrest Induces late apoptosis
Benzimidazole derivative 10 A549, MDA-MB-231, SKOV3 Suppression Induces early apoptosis

Investigation of Radioprotective Effects in Cell Models

A significant area of investigation for piperazine derivatives has been their potential as radioprotective agents, which can protect normal cells from the damaging effects of ionizing radiation.

A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized to explore their radioprotective properties. researchgate.netnih.gov Several of these compounds were found to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. researchgate.netnih.gov In one study, compound 8 demonstrated a radioprotective effect on cell survival in vitro and showed low toxicity in vivo. nih.gov

Further research on second-generation piperazine derivatives confirmed their promise as radiation countermeasures. nih.gov Synthesized derivatives (compounds 1–6) showed radioprotective effects at concentrations of 100 μM and 200 μM, with higher protective effects than the standard radioprotectors WR1065 or WR2721 at the same dose. nih.gov Among these, compound 6 was identified as having the most significant radioprotective effects in vitro, coupled with minimal cytotoxicity across the tested cell lines. nih.gov Compound 3 also showed notable efficacy, particularly in reducing dicentric chromosomes, indicating its potential to mitigate DNA damage from ionizing radiation. nih.gov These novel piperazine derivatives displayed superior safety profiles and effectiveness compared to amifostine (B1664874), a currently used radioprotector. nih.gov

The development of these compounds represents a promising step toward more effective strategies for mitigating the impact of radiation exposure in various scenarios. nih.gov Future research will likely focus on optimizing these compounds and further elucidating their mechanisms of action. nih.gov

The table below summarizes the findings on the radioprotective effects of these piperazine derivatives.

Table 3: Radioprotective Effects of Piperazine Derivatives in Cell Models

Compound/Derivative Series Key Findings
1-(2-hydroxyethyl)piperazine derivatives Protected human cells against radiation-induced apoptosis with low cytotoxicity. researchgate.netnih.gov
Compound 8 Exhibited a radioprotective effect on cell survival in vitro. nih.gov
Second-generation piperazine derivatives (1-6) Demonstrated significant radioprotective effects, outperforming WR1065 and WR2721. nih.gov
Compound 6 Showed the most significant in vitro radioprotective effects with minimal cytotoxicity. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles for 5 1 Piperazinyl Oxindol Analogs

Influence of Substituent Position and Electronic Properties

The nature and position of substituents on both the aromatic and heterocyclic rings of the 5-(1-Piperazinyl)oxindol scaffold play a pivotal role in modulating binding affinity and selectivity for their biological targets.

Substitutions on the aromatic (oxindole) portion of the molecule significantly influence ligand-receptor interactions. The electronic properties and size of these substituents can either enhance or diminish binding affinity.

For a series of analogs targeting the 5-HT₇ receptor, modifications at the 5-position of the indole (B1671886) ring demonstrated a clear SAR. mdpi.com A weakly deactivating fluorine substituent at this position resulted in the most active compound, with a binding affinity (Kᵢ) of 8 nM. mdpi.com In contrast, a strongly deactivating cyano (CN) group led to a loss of activity. mdpi.com Halogen substituents also showed a distinct trend, with fluorine providing the highest affinity, followed by bromine (Kᵢ = 126 nM) and then chlorine (Kᵢ = 481 nM). mdpi.com Activating groups such as methoxy (OMe) and methyl (Me) conferred moderate to low activity, respectively. mdpi.com These findings suggest that large substituents at the indole-5 position are not well-tolerated and can lead to steric clashes within the receptor's binding pocket, resulting in reduced activity. mdpi.com

Furthermore, appropriate substitution patterns on the oxindole (B195798) carbocycle have been shown to be a strategy to circumvent the rapid metabolism often observed with this class of compounds. nih.govacs.org Molecular modeling has also revealed that substitutions on the indole ring can alter the binding orientation, allowing different parts of the molecule to engage in key interactions, such as hydrogen bonding with polar amino acids of the target receptor. nih.gov

Substituent at Indole Position 5Electronic PropertyBinding Affinity (Kᵢ, nM) for 5-HT₇R
CNStrongly Deactivating> 1000
FWeakly Deactivating8
BrWeakly Deactivating126
ClWeakly Deactivating481
MeWeakly Activating629
OMeStrongly Activating100

Modifications to the heterocyclic rings, including the oxindole and piperazine (B1678402) moieties, are a key strategy for optimizing affinity and selectivity. Bioisosteric replacement, where one group is replaced with another having similar physical or chemical properties, has proven effective.

In the development of dopamine (B1211576) D₂ and D₃ receptor ligands, replacing the indole ring with other heterocycles like indazole or benzo[b]thiophene resulted in compounds with high affinity. nih.govnih.gov For instance, an indazole derivative (10g) exhibited high affinity for both D₂ (Kᵢ = 28 nM) and D₃ (Kᵢ = 2.83 nM) receptors. nih.gov This demonstrates that the core scaffold is amenable to such modifications. The introduction of other heterocyclic rings, such as imidazole, has also been explored to mimic the interactions of essential functional groups, leading to derivatives with high D₃ affinity. nih.gov

Furthermore, the position of attachment to the indole moiety itself influences the binding affinity profiles for both D₂ and D₃ receptors. nih.gov A compound where the piperazine moiety was directly attached to the 5-position of the indole showed high affinity for both D₂ (Kᵢ = 30 nM) and D₃ (Kᵢ = 2 nM) receptors. nih.gov

CompoundHeterocyclic ModificationD₂ Receptor Affinity (Kᵢ, nM)D₃ Receptor Affinity (Kᵢ, nM)
22Piperazine at Indole-5302
10gIndazole Bioisostere282.83
10iBenzo[b]thiophene BioisostereHighHigh

Role of Linker Length and Flexibility

The spacer connecting the oxindole and piperazine rings is a critical determinant of a compound's biological activity. Its length, rigidity, and conformational flexibility dictate the optimal positioning of the key pharmacophoric elements within the target's binding site. nih.govnih.gov

Research on dopamine receptor ligands has shown that the heterocyclic ring does not necessarily need to be directly connected to the piperazine ring to maintain high affinity and selectivity. nih.govnih.gov Linkers, such as an amide or a methylene group, can be successfully incorporated.

A comparison between two 5-substituted indole derivatives revealed the importance of the linker type. A compound with a methylene linker (10b) showed half the affinity for both D₂ (Kᵢ = 144 nM) and D₃ (Kᵢ = 3.87 nM) receptors compared to its corresponding amide-linked counterpart (10a). nih.gov This suggests that the nature of the linker, not just its length, can significantly modulate binding affinity. The optimal linker length allows the two terminal fragments of the molecule to bind effectively to their respective protein pockets, forming a stable complex. nih.gov

The flexibility or rigidity of the linker plays a crucial role in this process. A rigid linker can pre-organize the molecule into a conformation that is close to the bioactive one, reducing the entropic penalty of binding. nih.gov Conversely, a highly flexible linker may allow for too many non-productive conformations, which can be entropically unfavorable. nih.govnih.gov Computational methods, such as molecular dynamics simulations, combined with experimental techniques like NMR, are used to understand the conformational preferences of these ligands and to guide the design of analogs with optimized linkers. mdpi.com The goal is to design molecules whose preferred conformation in solution is close to that required for binding, thereby enhancing affinity. ub.edu

Stereochemical Effects on Biological Activity

Chirality and stereochemistry are fundamental aspects of drug design, as biological systems are inherently chiral. nih.govnih.gov The different enantiomers of a chiral drug can exhibit distinct binding affinities, efficacies, and metabolic profiles. nih.gov

This principle has been clearly demonstrated within analogs of this compound. The enantiomers of a potent racemic compound, 10e, were synthesized and evaluated for their activity at D₂ and D₃ dopamine receptors. nih.govnih.gov The results showed a significant difference in activity between the two stereoisomers. The (-)-10e enantiomer displayed higher affinity at both D₂ (Kᵢ = 47.5 nM) and D₃ (Kᵢ = 0.57 nM) receptors compared to its (+)-10e counterpart (D₂ Kᵢ = 113 nM; D₃ Kᵢ = 3.73 nM). nih.govnih.gov This indicates a clear stereoselective preference in the receptor binding pocket, where one enantiomer achieves a more favorable interaction than the other. This stereoselectivity can be critical for both potency and reducing off-target effects. nih.gov

EnantiomerD₂ Receptor Affinity (Kᵢ, nM)D₃ Receptor Affinity (Kᵢ, nM)
(-)-10e47.50.57
(+)-10e1133.73

Enantiomeric Purity and Specific Activity

The introduction of chiral centers into the 5-(1-piperazinyl)oxindole scaffold necessitates a thorough investigation of the pharmacological properties of individual enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer (the eutomer) often being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

For analogs of 5-(1-piperazinyl)oxindole, the separation of enantiomers is crucial to elucidate the specific activity of each stereoisomer. While specific data on the enantiomeric resolution of 5-(1-piperazinyl)oxindole itself is not extensively detailed in the public domain, the broader class of piperazine-containing compounds has been the subject of such investigations. For instance, in studies of related heterocyclic compounds, the enantiomers of potent racemic compounds have demonstrated differential activity. For example, the (-)-enantiomer of one such compound exhibited significantly higher affinity for both D2 and D3 dopamine receptors compared to its (+)-enantiomer nih.gov. This highlights the critical need for enantiomerically pure compounds to accurately assess their therapeutic potential and to develop drugs with improved efficacy and safety profiles.

The process of separating enantiomers can be achieved through various techniques, including chiral chromatography. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for resolving racemic mixtures and allowing for the isolation and subsequent pharmacological evaluation of individual enantiomers mdpi.comresearchgate.netmdpi.comnih.gov.

Chiral Centers and Receptor Recognition

The three-dimensional arrangement of atoms in a molecule, dictated by its chiral centers, is a fundamental determinant of its interaction with a biological target. The specific orientation of substituents around a chiral center can facilitate or hinder the key binding interactions required for receptor activation or inhibition.

In the context of 5-(1-piperazinyl)oxindole analogs, the introduction of a chiral center, for instance by substitution on the piperazine or oxindole rings, can profoundly influence receptor recognition. The differential binding affinities observed between enantiomers of related compounds underscore the stereoselective nature of the target receptors nih.gov. This stereoselectivity arises from the fact that receptors themselves are chiral entities, composed of L-amino acids, and thus can form diastereomeric complexes with the enantiomers of a chiral ligand, leading to differences in binding energy and, consequently, affinity.

Molecular modeling and structural biology studies are invaluable tools for understanding the role of chiral centers in receptor recognition. By visualizing the binding pocket of a target receptor, researchers can rationalize why one enantiomer fits more snugly or forms more favorable interactions than the other. These insights are then used to guide the design of new analogs with optimized stereochemistry for enhanced potency and selectivity.

Ligand Efficiency and Design Metrics in this compound Research

In modern drug discovery, the concept of ligand efficiency (LE) has become an indispensable tool for optimizing lead compounds. LE provides a measure of the binding affinity of a molecule per non-hydrogen atom, thereby normalizing for size. This metric helps to identify small, efficient fragments that can be elaborated into more potent and drug-like candidates without excessive increases in molecular weight and lipophilicity, which can negatively impact pharmacokinetic properties.

The judicious application of ligand efficiency metrics is gaining traction in the selection and optimization of fragments, hits, and leads dundee.ac.ukcapes.gov.brnih.govscispace.com. Retrospective analyses of recently marketed oral drugs have shown that they often possess highly optimized ligand efficiency values for their targets dundee.ac.ukcapes.gov.brnih.govscispace.com.

For research involving 5-(1-piperazinyl)oxindole, LE and related metrics such as lipophilic ligand efficiency (LLE) are critical for guiding the optimization process. By focusing on improving these efficiency metrics, medicinal chemists can aim to enhance the potency of their compounds while maintaining or improving their "drug-like" properties.

MetricFormulaDescription
Ligand Efficiency (LE) ΔG / NBinding energy per non-hydrogen atom.
Lipophilic Ligand Efficiency (LLE) pIC50 - logPA measure of potency relative to lipophilicity.

This table provides a summary of key ligand efficiency metrics used in drug design.

The goal in optimizing 5-(1-piperazinyl)oxindole analogs is to achieve a high binding affinity with a relatively low molecular weight and optimized lipophilicity, leading to favorable LE and LLE values. This approach helps to mitigate the risk of "molecular obesity" and increases the probability of developing a successful drug candidate.

Scaffold Hopping and Bioisosteric Replacements in Analog Development

Scaffold hopping and bioisosteric replacement are powerful strategies employed in medicinal chemistry to explore new chemical space, improve compound properties, and circumvent intellectual property limitations. These approaches involve modifying the core structure (scaffold) of a molecule or replacing functional groups with others that have similar physical or chemical properties, respectively, while retaining or improving biological activity.

In the development of analogs based on the 5-(1-piperazinyl)oxindole core, scaffold hopping can be utilized to replace the oxindole or piperazine rings with other heterocyclic systems. This can lead to the discovery of novel chemotypes with improved pharmacokinetic profiles, such as enhanced metabolic stability nih.gov. For example, replacing a metabolically labile aromatic ring with a more electron-deficient heterocycle can increase its robustness towards oxidative metabolism nih.gov.

Bioisosteric replacement is a more subtle modification where a specific functional group is exchanged for another. For the 5-(1-piperazinyl)oxindole scaffold, bioisosteric replacements could be applied to the substituents on the oxindole ring or the aryl group attached to the piperazine. The aim of such modifications is to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target receptor. For instance, replacing a hydrogen atom with a fluorine atom can alter the metabolic stability and binding affinity of a compound.

The table below illustrates some potential bioisosteric replacements that could be explored in the context of this compound analog development.

Original GroupPotential BioisosteresRationale for Replacement
PhenylPyridyl, Thienyl, FuranModulate electronics, improve solubility, alter metabolic profile
CarbonylSulfone, SulfoximineModify hydrogen bonding capacity and geometry
MethylHalogen, TrifluoromethylAlter lipophilicity and metabolic stability

This table presents hypothetical bioisosteric replacements for functional groups within the 5-(1-piperazinyl)oxindole scaffold.

Preclinical Pharmacological Investigations of 5 1 Piperazinyl Oxindol Derivatives

In Vitro Biological Screening Methodologies

In vitro screening is fundamental to the early-stage assessment of 5-(1-piperazinyl)oxindol derivatives, providing crucial data on their interaction with biological targets, cellular toxicity, and enzymatic inhibition.

Cell-Based Assays for Target Engagement (e.g., HEK293 cells, CHO cells)

Cell-based assays are critical for understanding how this compound derivatives interact with their intended molecular targets within a cellular environment. Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are commonly used for these studies due to their robust growth characteristics and amenability to genetic modification. researchgate.netresearchgate.nethum-ecol.ru

These cell lines are frequently engineered to stably express specific G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors, which are known targets for many piperazinyl-oxindole compounds. For instance, in the evaluation of derivatives as potential 5-HT7 receptor ligands, HEK293 or CHO cells are transfected to express the human 5-HT7 receptor. researchgate.netresearchgate.neteco-vector.com The engagement of the test compounds with the receptor is then quantified, often through competitive radioligand binding assays performed on membranes prepared from these cells. This methodology confirms that the compound can access and bind to its target in a system that mimics a physiological membrane context.

Similarly, HEK293 cells have been used to express human 5-HT6 receptors for the screening of N1-aryl sulfonyl indole (B1671886) derivatives bearing a 5-piperazinyl methyl group, demonstrating the utility of these cell systems in determining receptor affinity and selectivity. nih.gov

Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines (e.g., RAMOS, K562, A549)

The anticancer potential of this compound derivatives is frequently evaluated by assessing their ability to inhibit the growth and proliferation of various cancer cell lines. Standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to measure the metabolic activity of cells, which serves as an indicator of cell viability. The results are typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits cell growth by 50%.

Derivatives of this class have been specifically tested against Burkitt's lymphoma (RAMOS), chronic myeloid leukemia (K562), and non-small cell lung cancer (A549) cell lines.

RAMOS Cells: A study on 5-substituted oxindole (B195798) derivatives as Bruton's tyrosine kinase (BTK) inhibitors identified several compounds with potent antiproliferative effects in BTK-expressing RAMOS cells. For example, compounds with 3-bromobenzoyl and 3-fluorobenzoyl groups on the piperazine (B1678402) moiety showed IC50 values of 2.06 µM and 2.09 µM, respectively. pensoft.netnih.gov Another derivative with a valeryl group also demonstrated significant activity with an IC50 of 2.75 µM. nih.gov

K562 Cells: The K562 cell line has been used to screen various oxindole and piperazine derivatives. mdpi.com One study found that an imidazothiazolotriazine oxindolylidene derivative with a 1-alkyl-5-chloro substitution effectively suppressed the growth of K562 cells. Another investigation into imatinib (B729) analogues containing an isatin (B1672199) (an oxindole precursor) and a piperazine-containing moiety reported an IC50 value of 35.8 μM for one derivative against K562 cells.

A549 Cells: The A549 lung cancer cell line is another common model for testing the cytotoxicity of these compounds. Indole derivatives incorporating a penta-heterocycle scaffold have shown potent activity, with one compound exhibiting an IC50 value of 0.12 µM against A549 cells. In a separate study, new imatinib derivatives containing a 3,3-difluorinated oxindole core showed IC50 values ranging from 6.4 to 7.3 µM.

Compound/Derivative ClassCell LineIC50 (µM)Reference
5-Substituted Oxindole (3-bromobenzoyl piperazine)RAMOS2.06 ± 0.43 pensoft.netnih.gov
5-Substituted Oxindole (3-fluorobenzoyl piperazine)RAMOS2.09 ± 0.47 pensoft.netnih.gov
5-Substituted Oxindole (valeryl piperazine)RAMOS2.75 ± 0.80 nih.gov
Imidazothiazolotriazine oxindolylidene (1-alkyl-5-chloro)K562Growth suppression at 10µM
Imatinib derivative (3,3-difluoro-5-methyl oxindole)K56235.8
Indole-penta-heterocycle conjugateA5490.12
Imatinib derivative (5-chloro-3,3-difluoro oxindole)A5496.4

Enzyme Inhibition Assays (e.g., Kinase activity, Antiglycation)

The mechanism of action for many this compound derivatives involves the direct inhibition of specific enzymes. Assays to determine enzymatic inhibition are therefore a cornerstone of their preclinical evaluation.

Kinase Activity: The oxindole structure is a well-established scaffold for kinase inhibitors. Derivatives are frequently screened against a panel of protein kinases to determine their potency and selectivity. For example, 5-substituted oxindole derivatives have been designed and identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling. pensoft.netnih.gov These studies have led to the identification of compounds with low micromolar IC50 values against BTK-expressing cancer cells. nih.gov The inhibitory activity is quantified using biochemical assays that measure the phosphorylation of a substrate by the target kinase in the presence of the test compound.

Antiglycation: Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging. While research specifically on this compound derivatives is limited, related oxindole compounds have been evaluated for their antiglycation potential. In these assays, a protein like bovine serum albumin (BSA) is incubated with a reducing sugar (e.g., glucose) in the presence and absence of the test compound. The inhibition of AGE formation is then measured, often by fluorescence spectroscopy. Studies on various 3-substituted oxindole derivatives have identified compounds with significant antiglycation activity, with some showing IC50 values more potent than the standard inhibitor, rutin (B1680289). For instance, 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one demonstrated an IC50 value of 150.4 ± 2.5 µM. These findings suggest that the oxindole core, a key part of the this compound structure, is a promising starting point for developing antiglycation agents.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. researchgate.net This technique involves using a radioactively labeled ligand (radioligand) that is known to bind to the target receptor. The assay measures the ability of a test compound (an unlabeled "cold" ligand) to compete with and displace the radioligand from the receptor.

This methodology has been extensively used to characterize (phenylpiperazinyl-butyl)oxindole derivatives, particularly their affinity for serotonin (5-HT) receptors. researchgate.net In these experiments, membranes from cells expressing the receptor of interest (e.g., 5-HT7 or 5-HT1A) are incubated with a fixed concentration of a suitable radioligand (such as [3H]5-CT or [3H]8-OH-DPAT) and varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the equilibrium dissociation constant (Ki). The Ki value is an inverse measure of binding affinity; a lower Ki indicates a higher affinity.

These studies have revealed that many (phenylpiperazinyl-butyl)oxindoles are highly potent and selective ligands for the 5-HT7 receptor. For example, one derivative, 3-{4-[4-(4-chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one, exhibited a Ki of 0.79 nM for the 5-HT7 receptor, demonstrating very high affinity. researchgate.net These assays are also crucial for determining selectivity by comparing the Ki values for the primary target against other receptors, such as the 5-HT1A receptor.

CompoundTarget ReceptorKi (nM)Reference
3-{4-[4-(4-chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one (9e')5-HT70.79 researchgate.net
Phenylpiperazinyl-butyloxindole derivative (Compound 8)5-HT71.1
Phenylpiperazinyl-butyloxindole derivative (Compound 10)5-HT70.9
Phenylpiperazinyl-butyloxindole derivative (Compound 14)5-HT71.5
3-{4-[4-(4-chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one (9e')5-HT1A130

In Vivo Studies in Animal Models

Following promising in vitro results, this compound derivatives are advanced to in vivo studies in animal models to assess their pharmacological effects and potential therapeutic utility in a whole-organism setting.

Pharmacological Activity in Rodent Models (e.g., mice, rats)

Rodent models are instrumental in the preclinical evaluation of compounds targeting the central nervous system (CNS). For (phenylpiperazinyl-butyl)oxindoles identified as potent 5-HT7 receptor antagonists, in vivo studies in mice and rats have been conducted to investigate their potential as anxiolytic agents. researchgate.net

Two common behavioral tests used for this purpose are:

The Vogel Conflict Drinking Test: This is an anxiety model in which thirsty rats are trained to drink from a tube that simultaneously delivers a mild electric shock. Anxiolytic drugs typically increase the number of shocks the animals are willing to accept to drink, indicating an anti-conflict or anti-anxiety effect. The in vivo pharmacological potency of 5-HT7 receptor ligands from the (phenylpiperazinyl-butyl)oxindole class has been estimated using this test. researchgate.net

The Light-Dark Box Test: This model is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments. The apparatus consists of a large, illuminated compartment and a small, dark compartment. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments. This test has also been used to evaluate the anxiolytic potential of these 5-HT7 receptor antagonists in mice. researchgate.net

These in vivo studies provide essential evidence that the high receptor affinity observed in vitro translates into a functional pharmacological effect in a living animal, supporting the further development of these compounds for CNS disorders.

CNS-Related Behavioral and Neurochemical Assessments (e.g., anxiolytic tests, D2/D3 agonist evaluation)

Derivatives of this compound are frequently evaluated for their effects on the central nervous system (CNS), with a particular focus on anxiety and their interaction with dopamine (B1211576) receptor subtypes.

Anxiolytic Activity: The anxiolytic potential of piperazine analogues is a significant area of investigation. Many studies have suggested the involvement of serotonin 5-HT1A receptors in anxiety and depressive disorders. silae.it For instance, compounds such as Trifluoromethylphenylpiperazine (TFMMPP) and m-chlorophenylpiperazine have been identified as agonists at 5-HT1A receptors, an action linked to anxiolytic effects. silae.it The mechanism of action is often explored using behavioral tests like the elevated plus-maze (EPM). nih.gov Studies on new arylpiperazine derivatives confirmed their anxiolytic properties and suggested that their mechanism involves direct participation of 5-HT1A receptors. nih.gov The anxiolytic effects of these compounds can be reversed by selective 5-HT1A antagonists like WAY 100635, further confirming the role of this receptor. nih.gov In addition to the serotonergic system, the GABAergic system is also implicated, though often indirectly. nih.gov

Dopamine D2/D3 Receptor Evaluation: The high sequence homology between dopamine D2 and D3 receptors presents a challenge for developing selective ligands, which are sought after for treating neurological and psychiatric disorders. mdpi.comnih.gov Preclinical evaluation of piperazine derivatives involves determining their binding affinity and selectivity for these receptor subtypes. Competitive radioligand binding assays are commonly used to determine the inhibition constant (Ki) values of compounds at human D2 and D3 receptors expressed in transfected cell lines. nih.gov

For example, a series of N-phenylpiperazine analogs were evaluated for D2 versus D3 selectivity. One compound, 6a , demonstrated a high affinity for the human D3 receptor with substantial selectivity over the D2 receptor. nih.govnih.gov Such compounds are further tested in in-vivo assays, such as the L-dopa-dependent abnormal involuntary movement (AIM) inhibition assay in hemiparkinsonian rats, to assess their potential therapeutic utility for conditions like Parkinson's disease. nih.govnih.gov Functional assays are also employed to understand how these ligands activate signaling pathways, distinguishing between G protein-dependent and β-arrestin-dependent mechanisms. mdpi.com

Table 1: Binding Affinities (Ki, nM) of Example Phenylpiperazine Analogs at Human D2 and D3 Dopamine Receptors. nih.gov
CompoundD2 Ki (nM)D3 Ki (nM)Selectivity (D2 Ki / D3 Ki)
Analog 3a349963.6
Analog 3b752214135.3
Analog 3c12011607.5
Analog 6a>10,00020>500

Investigation of Radioprotective Efficacy in Murine Models

Certain piperazine derivatives have been investigated as potential radioprotective agents, aiming to offer better efficacy and lower toxicity than existing options like amifostine (B1664874). nih.gov Research has focused on designing and synthesizing novel 1-(2-hydroxyethyl)piperazine derivatives and evaluating their ability to protect against damage from gamma radiation. nih.gov

In vitro assessments are conducted on human cell lines, such as the MOLT-4 lymphoblastic leukemia cell line and peripheral blood mononuclear cells (PBMCs). nih.gov The radioprotective efficacy is quantified by measuring the mitigation of DNA damage using methods like the dicentric chromosome assay (DCA). nih.gov Promising compounds from these initial screens are then advanced to in vivo evaluation in murine models. nih.gov

In one such study, compound 6 emerged as a lead candidate, demonstrating significant radioprotective effects in vitro with minimal cytotoxicity. nih.gov Both compound 6 and another promising derivative, compound 3 , exhibited superior safety profiles and effectiveness compared to amifostine in preclinical models. nih.gov These findings support the potential for developing these piperazine derivatives as safer and more effective countermeasures to radiation exposure. nih.gov

Preclinical Efficacy Studies in Disease-Specific Animal Models

Cancer Xenograft Models: Oxindole and piperazine scaffolds are integral to many kinase inhibitors used in oncology. nih.gov Consequently, new derivatives are often tested for their anticancer activity in preclinical models. A common initial step is screening against the NCI-60 panel of human cancer cell lines. nih.gov For example, a novel oxindole-based derivative, 5l , showed potent antiproliferative activity, with average GI50 values of 3.39 µM and 5.97 µM against leukemia and colon cancer subpanels, respectively. nih.gov

Compounds that show promise in vitro are advanced to in vivo studies using disease-specific animal models. researchgate.net Cancer xenograft models, where human tumor cells are implanted into immunodeficient mice, are frequently used. A triazole-piperazine hybrid molecule was shown to have an excellent anticancer effect in an osteosarcoma xenograft nude mice model. researchgate.net Similarly, oxindole derivatives have been shown to be effective in mouse models of leukemia using MV4-11 cell xenografts. nih.gov

Neurological Models: Derivatives are also evaluated in animal models of neurological disorders. As mentioned previously, D3-selective piperazine analogs are tested in rat models of Parkinson's disease to evaluate their potential for treating levodopa-induced dyskinesia. nih.govnih.gov

Furthermore, piperazine derivatives that act on serotonergic systems are assessed in models of cognitive function. The 5-HT1A receptor partial agonist S15535 was evaluated in several rodent models. nih.gov It was found to reverse cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570) in tasks such as the Morris water-maze and autoshaping procedures. nih.gov The compound also improved performance in a social recognition paradigm in rats and in a spatial, delayed nonmatching to sample model in mice, demonstrating a broad pattern of pro-cognitive properties in these preclinical neurological models. nih.gov

Assessment of Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Settings

In Vitro ADME Prediction Models

In the early stages of drug discovery, in silico and in vitro models are used to predict the ADME properties of new chemical entities. nih.govjaptronline.com These predictions help to identify candidates with favorable pharmacokinetic profiles before advancing to more complex studies. mdpi.comnih.gov Online platforms like SwissADME and PreADMET are utilized to assess properties based on a compound's molecular structure. nih.govjaptronline.com

Key parameters evaluated include:

Drug-Likeness Rules: Compliance with criteria such as Lipinski's Rule of Five and the Veber rule, which suggest good oral bioavailability and intestinal absorption. mdpi.comnih.gov

Physicochemical Properties: Predictions of aqueous solubility (Log S), the octanol-water partition coefficient (logP), and topological polar surface area (TPSA), which influence absorption and distribution. mdpi.com

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability, for instance, using Caco-2 cell models. nih.gov

Metabolism: Prediction of inhibition potential for major cytochrome P450 (CYP) enzymes (e.g., CYP2D6), which is crucial for anticipating drug-drug interactions. japsonline.com

Distribution: Prediction of blood-brain barrier (BBB) penetration, indicating a compound's potential to reach CNS targets. nih.govjapsonline.com

Table 2: Representative In Silico ADME Predictions for Novel Derivatives. mdpi.comnih.gov
ParameterPredicted Value/OutcomeImplication
Lipinski's Rule Violations0Good oral bioavailability likely
GI AbsorptionHighHigh absorption potential from the gut
BBB PermeantYes/NoIndicates potential for CNS activity
CYP2D6 InhibitorNoLower risk of specific drug-drug interactions
Aqueous Solubility (Log S)-3.5Moderately soluble
TPSA (Ų)65Influences membrane permeability

Plasma Stability and Metabolic Profile in Animal Tissues

Following promising in silico predictions, the metabolic stability of compounds is assessed in vitro using animal and human tissue preparations. A common method involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs. nih.gov

For example, a study of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione found that the lead compound, 4b , demonstrated significant metabolic stability when incubated in a mouse liver microsome system. nih.gov This was in contrast to the reference drug buspirone, indicating a potentially more favorable metabolic profile for the new derivative. nih.gov Such studies are critical for predicting a compound's half-life and potential first-pass metabolism in vivo.

Distribution Studies in Animal Organs

Understanding how a compound distributes throughout the body is essential for evaluating its efficacy and potential for off-target effects. Preclinical distribution studies are conducted in animal models to determine the concentration of a drug in various organs and tissues (e.g., brain, liver, kidneys, heart) after administration. While specific organ distribution data for this compound derivatives is not detailed in the available literature, the goal of such studies is to confirm whether the compound reaches its intended target tissue at therapeutic concentrations. For CNS-active agents, confirming passage across the blood-brain barrier is a primary objective, which can be initially suggested by in silico models and later confirmed through direct measurement of brain tissue concentrations in animals. nih.govjapsonline.com

Computational and Chemoinformatic Approaches in 5 1 Piperazinyl Oxindol Research

Molecular Docking Simulations and Binding Site Analysis

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanisms of 5-(1-Piperazinyl)oxindol derivatives.

Molecular docking simulations have been crucial in elucidating how 5-substituted oxindole (B195798) derivatives, which feature the this compound scaffold, interact with key biological targets like Bruton's Tyrosine Kinase (BTK) and serotonin (B10506) receptors.

Bruton's Tyrosine Kinase (BTK) Binding Pocket: In a study focused on developing novel BTK inhibitors, docking analysis revealed specific interactions within the ATP binding pocket. For a series of 5-substituted oxindole derivatives, the oxindole ring was found to form alkyl and pi-alkyl bonds with key amino acids such as LEU-408, VAL-416, and ALA-428 in the H1 pocket. chemrxiv.orgacs.org The carbonyl oxygen of the oxindole ring is capable of forming a critical hydrogen bond with MET-477, while the phenyl group of the oxindole can establish a π–σ bond with LEU-528 at the base of the pocket. acs.org The piperazine (B1678402) ring orients towards the bottom of the H3 pocket, where it can interact with residues like ASN-526 through a carbon-hydrogen bond. chemrxiv.org Modifications to the piperazine ring were shown to influence interactions with residues such as ASP-539 and GLN-412. acs.org

Key Interacting Residues in BTK for this compound Derivatives

Interacting Residue Type of Interaction Pocket Region
MET-477 Hydrogen Bond H1
LEU-528 π–σ Bond H1
LEU-408 Alkyl/Pi-Alkyl Bond H1
VAL-416 Alkyl/Pi-Alkyl Bond H1
ALA-428 Alkyl/Pi-Alkyl Bond H1
ASN-526 Carbon-Hydrogen Bond H3

5-HT7 Receptor: For derivatives targeting the 5-HT7 receptor, computational studies have helped to understand the structure-activity relationships. nih.govnih.gov Docking of ligands into models of the 5-HT7 receptor has revealed important molecular interactions that explain the observed binding affinities. nih.gov These models suggest that the piperazine moiety plays a crucial role in anchoring the ligand within the binding site, often forming key interactions with specific residues that contribute to the compound's affinity and selectivity. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or free binding energy (in kcal/mol). fums.ac.ir Lower binding energy values typically indicate a more stable and favorable protein-ligand complex. walisongo.ac.id For a series of novel 5-substituted oxindole derivatives targeting BTK, researchers identified four compounds (9b, 9f, 9g, and 9h) with potent activity. nih.gov Their predicted free binding energies underscored their potential as effective inhibitors. nih.govchemrxiv.org

Predicted Binding Energies of 5-Substituted Oxindole Derivatives against BTK

Compound Free Binding Energy (kcal/mol)
9b -10.8
9f -11.1
9g -11.3

These predictions are vital for prioritizing compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. nih.govnih.gov The binding modes generated by docking provide a structural hypothesis for how the ligand exerts its effect, guiding further optimization efforts. fums.ac.ir

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time.

MD simulations are employed to assess the stability of the docked poses. mdpi.com In the study of 5-substituted oxindole derivatives as BTK inhibitors, MD simulations were conducted for 20 nanoseconds to confirm the stability of a promising compound (9g) within the BTK binding pocket. acs.orgnih.govnih.gov The stability of the complex over the simulation time supports the binding mode predicted by docking. chemrxiv.org Analysis of the Root Mean Square Deviation (RMSD) of the protein-ligand complex is a key metric; stable RMSD profiles suggest the complex remains in a stable condition. mdpi.com

Furthermore, Root Mean Square Fluctuation (RMSF) analysis provides insights into the flexibility of individual amino acid residues upon ligand binding. nih.gov For one oxindole derivative (compound 9h), interacting residues such as LEU-408, MET-477, and LEU-528 showed RMSF values of less than 3.6 Å, indicating a stable interaction and limited flexibility in these key regions of the binding site. acs.orgnih.gov The conformational adaptability of piperazine-containing molecules can be crucial for their inhibitory activity, and MD simulations are essential for exploring this flexibility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

A comparative QSAR study was performed on a series of (phenylpiperazinyl-alkyl) oxindoles to model their antagonist activity at the 5-HT1A receptor, a target structurally related to the 5-HT7 receptor. nih.gov Using methods like stepwise regression, Principal Component Regression Analysis (PCRA), Factor Analysis-based Multiple Linear Regression (FA-MLR), and Partial Least Squares (PLS), researchers developed models to predict the inhibitory activity. The study identified several key descriptors that influence activity. For instance, certain electrostatic and steric properties (ETSA and RTSA indices) at specific atoms within the oxindole and piperazine structures were found to be conducive to receptor inhibition. nih.gov The presence of a chlorine atom at a specific position was also identified as beneficial for activity. nih.gov These QSAR models serve as valuable tools for predicting the affinity of new, unsynthesized compounds and for guiding the rational design of more potent ligands. nih.gov

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational research on this scaffold. For the closely related series of (phenylpiperazinyl-alkyl)oxindoles, comparative QSAR studies have been successfully employed to develop models that predict their antagonist activity at serotonin receptors like 5-HT1A. nih.gov These models are built by correlating variations in the structural or physicochemical properties of the molecules with their observed biological activities.

Methodologies such as stepwise regression, Principal Component Regression Analysis (PCRA), Factor Analysis-based Multiple Linear Regression (FA-MLR), and Partial Least Squares (PLS) techniques are used to generate and validate these predictive models. nih.gov The goal is to create a statistically robust mathematical equation that can accurately forecast the activity of newly designed, unsynthesized derivatives of this compound. The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques, ensuring their reliability for guiding drug design efforts. eurjchem.com

Identification of Key Molecular Descriptors

A critical outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence biological activity. These descriptors are numerical values that quantify various aspects of a molecule's topology, geometry, or electronic properties. For (phenylpiperazinyl-alkyl)oxindoles, studies have revealed that a combination of electronic and steric factors plays a crucial role in receptor binding. nih.gov

Key descriptors found to be conducive for receptor inhibition include specific electronic (ETSA) and topological (RTSA) state atom indices, particularly around the oxindole and piperazine rings. nih.gov For instance, the charge at certain atoms and the presence of specific substituents, like chlorine on the phenyl ring, have been identified as important for activity. nih.gov Conversely, the models can also highlight features that are unfavorable for activity, such as susceptibility to electrophilic attack at certain positions. nih.gov

Descriptor TypeSpecific Descriptor ExampleInfluence on Biological Activity
Electronic (ETSA Indices)Values at specific atoms on the piperazine ringConducive for receptor inhibition nih.gov
Topological (RTSA Indices)Values at atoms in the oxindole and phenyl ringsConducive for receptor inhibition nih.gov
Atomic ChargeCharge at a specific piperazine ring atomBeneficial for receptor inhibition nih.gov
Substituent PresenceChlorine at position 6 of the oxindole ringPotentially conducive for activity nih.gov
Reactivity DescriptorElectrophilic attack susceptibility at a specific atomUnfavorable for activity nih.gov

Data Mining and Feature Selection Techniques

With the vast amount of chemical and biological data available, data mining and feature selection techniques are essential for extracting relevant information. Text mining, for example, can be used to scan scientific literature and databases to identify compounds containing a specific scaffold, such as piperazine, that are associated with a particular biological target. tandfonline.com This approach was successfully used to identify 4,674 piperazine-containing compounds from a database for virtual screening against the PARP1 enzyme, demonstrating a powerful method for initial hit identification. tandfonline.com

Once a dataset of compounds and their activities is compiled, feature selection algorithms are employed to choose the most informative molecular descriptors for building QSAR models. This process helps to reduce model complexity and prevent overfitting by eliminating redundant or irrelevant descriptors. These techniques ensure that the final predictive models are based on the most salient molecular features driving the desired biological effect.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool for abstracting the key molecular features necessary for a ligand to interact with a specific biological target. It serves as a 3D query for virtual screening of large compound databases to identify novel hits with the desired activity.

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore models are developed by analyzing a set of known active molecules to identify common chemical features arranged in a specific 3D geometry. protheragen.ainih.gov For piperazine-containing scaffolds, a general pharmacophore model often includes two hydrophobic pockets linked by a central basic core, which is typically the positively ionizable piperazine nitrogen. nih.gov

For the this compound scaffold, a hypothetical pharmacophore would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the oxindole ring.

An Aromatic Ring Feature: The benzene (B151609) portion of the oxindole core.

A Positive Ionizable/Basic Feature: The distal nitrogen of the piperazine ring.

Hydrophobic/Aromatic Features: Dependent on the substitution on the piperazine ring (e.g., a phenyl group).

The distances and angles between these features are critical and are defined by the conformational alignment of the most active compounds. nih.gov This model can then be used to screen databases for new molecules that match these steric and electronic requirements.

Pharmacophoric FeaturePotential Origin on ScaffoldInteraction Type
Hydrogen Bond Acceptor (HBA)Oxindole carbonyl oxygenForms hydrogen bonds with receptor
Aromatic Ring (AR)Oxindole benzene ringParticipates in π-π stacking interactions
Positive Ionizable (PI)Distal piperazine nitrogenForms ionic or hydrogen bond interactions
Hydrophobic (HY)Substituents on piperazine or oxindoleEngages in van der Waals interactions

Structure-Based Pharmacophore Development

When the three-dimensional structure of the biological target complexed with a ligand is available, a structure-based pharmacophore model can be generated. longdom.org This approach involves analyzing the specific interactions—such as hydrogen bonds, ionic bonds, and hydrophobic contacts—between the ligand and the amino acid residues in the target's binding pocket. longdom.org

This method offers a more direct and accurate representation of the essential interactions required for binding. For a target of this compound, a structure-based model would map the precise locations of complementary features within the active site. The resulting pharmacophore provides a highly refined query for virtual screening, increasing the likelihood of identifying potent and selective new ligands. longdom.org The development of potent oxindole derivatives as VEGFR-2 inhibitors has been guided by such computational insights, involving the analysis of hydrogen bonding and hydrophobic contacts within the receptor's active site. nih.gov

Chemoinformatic Tools for Library Design and Optimization

Chemoinformatic tools are indispensable for the rational design and optimization of compound libraries based on the this compound scaffold. These tools enable the enumeration of vast virtual libraries by systematically modifying the core structure with various substituents or building blocks. proquest.com

The process begins by defining the core scaffold and specifying points of variation (R-groups) on the oxindole and piperazine rings. Using reaction-based enumeration tools and libraries of commercially available building blocks, millions of virtual analogs can be generated. proquest.com Subsequently, these virtual libraries are filtered based on calculated physicochemical properties (e.g., molecular weight, logP) and ADME (absorption, distribution, metabolism, and excretion) profiles to ensure drug-likeness.

Diversity analysis is then performed to ensure the library covers a broad and relevant chemical space. nih.gov This can be achieved by clustering compounds based on molecular fingerprints or scaffolds, ensuring a wide range of structural variations are explored. lifechemicals.com This systematic approach allows for the creation of focused libraries enriched with compounds that have a higher probability of possessing the desired biological activity and favorable drug-like properties, thereby optimizing the hit-to-lead process.

Chemoinformatic TaskTool/ConceptApplication in Library Design
Structure RepresentationSMILES, SMARTSUsed for linear notation of molecules for enumeration and substructure searching
Virtual Library EnumerationReaction-based enumeration softwareGenerates large numbers of virtual analogs based on defined chemical reactions proquest.com
Property CalculationQSAR/ADME prediction modelsFilters libraries to retain compounds with drug-like physicochemical properties
Diversity AnalysisClustering, fingerprint analysisEnsures broad coverage of chemical space and avoids redundancy in the library nih.govlifechemicals.com
Scaffold AnalysisBemis-Murcko scaffoldingDecomposes molecules into core structures to facilitate scaffold-hopping and diversity assessment lifechemicals.com

Diversity Analysis and Chemical Space Exploration

The foundation of exploring the therapeutic potential of the this compound scaffold lies in generating and analyzing structurally diverse libraries of its derivatives. Diversity-oriented synthesis is a key strategy for creating collections of molecules that cover a broad area of chemical space. nih.gov Computational methods are crucial for planning these synthetic efforts and for analyzing the resulting virtual or synthesized libraries.

Chemical space exploration for this compound derivatives involves the in silico generation of large virtual libraries by systematically modifying the core structure. Substitutions can be introduced at multiple positions, such as the oxindole nitrogen, the C3 position of the oxindole ring, and the N4 position of the piperazine ring.

Table 1: Representative Virtual Library of this compound Derivatives for Chemical Space Exploration

Compound ID R1 (Oxindole N1) R2 (Oxindole C3) R3 (Piperazine N4)
V-001 H H Methyl
V-002 H =CH-(4-chlorophenyl) Benzyl
V-003 Methyl H Acetyl
V-004 H Spiro-cyclopropane 4-(Trifluoromethyl)benzyl
V-005 Acetyl =CH-(2-pyridyl) 2-Furoyl

Once a virtual library is generated, chemoinformatic tools are used to analyze its diversity and explore the occupied chemical space. researchgate.net Techniques such as Principal Moments of Inertia (PMI) plots can be used to visualize the three-dimensional shape diversity of the library. whiterose.ac.uk This analysis helps ensure that the designed compounds possess a wide range of shapes (e.g., rod-like, disc-like, spherical), which is critical for interacting with diverse biological targets. By comparing the chemical space of the designed library with that of known drugs or natural products, researchers can identify novel areas of chemical space with therapeutic potential. researchgate.net This systematic approach ensures the efficient exploration of the structure-activity relationships (SAR) for this scaffold. researchgate.net

Property Prediction and Compound Prioritization

In silico prediction of molecular properties is a cornerstone of computational drug discovery, allowing for the early-stage filtering and prioritization of compounds, thereby saving significant time and resources. researcher.lifemdpi.com For derivatives of this compound, a range of physicochemical, pharmacokinetic, and drug-likeness properties are computationally evaluated.

Physicochemical and Drug-Likeness Prediction: Computational models are used to calculate properties such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are assessed against established drug-likeness filters, such as Lipinski's Rule of Five, to identify compounds with a higher probability of oral bioavailability. semanticscholar.org

Table 2: Predicted Physicochemical and Drug-Likeness Properties of Selected this compound Derivatives

Compound ID MW ( g/mol ) logP TPSA (Ų) H-Bond Donors H-Bond Acceptors Lipinski Violations
V-001 231.29 1.35 41.57 2 3 0
V-002 403.91 4.21 41.57 2 3 0
V-003 259.33 1.18 38.33 0 4 0

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for prioritizing compounds with favorable pharmacokinetic profiles. scienceopen.com Various online tools and software packages can predict parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes. mdpi.comsemanticscholar.org Identifying compounds with promising ADMET profiles early in the discovery process significantly reduces the likelihood of late-stage failures. nih.gov

Table 3: In Silico ADMET Profile of Representative this compound Derivatives

Compound ID Predicted GI Absorption Predicted BBB Permeant CYP2D6 Inhibitor P-gp Substrate
V-001 High Yes No No
V-002 High Yes Yes No
V-003 High Yes No No

Compound Prioritization: The ultimate goal of these computational approaches is to prioritize a manageable number of the most promising candidates for chemical synthesis and biological evaluation. mdpi.com This is achieved by integrating data from diversity analysis, property prediction, and often, molecular docking studies. nih.govnih.gov Molecular docking predicts the binding affinity and orientation of a ligand within the active site of a specific protein target. mdpi.com By combining a favorable docking score with desirable in silico ADMET and drug-likeness profiles, researchers can select derivatives of this compound that have the highest probability of becoming successful lead compounds.

Table of Mentioned Compounds

Compound Name
This compound
Sunitinib

Advanced Methodologies and Future Research Directions for 5 1 Piperazinyl Oxindol

Integration of Omics Technologies in Mechanistic Studies

To achieve a comprehensive understanding of the biological effects of 5-(1-Piperazinyl)oxindol, future research will necessitate the integration of "omics" technologies. These high-throughput methods allow for a global assessment of molecules in a biological system, providing unbiased insights into the compound's mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects.

Proteomics: This approach can be used to analyze changes in the entire protein complement of cells or tissues upon treatment with this compound. Techniques like mass spectrometry-based proteomics can identify which proteins are up- or down-regulated, revealing the signaling pathways modulated by the compound. This can validate known targets and discover novel ones.

Metabolomics: By studying the global profile of endogenous metabolites, metabolomics can reveal how this compound alters cellular metabolism. This is crucial for understanding the functional consequences of its interaction with biological targets and can provide insights into its broader physiological impact.

Genomics and Transcriptomics: These technologies can assess how the compound affects gene expression. DNA microarrays or RNA-sequencing can identify genes whose expression is altered following treatment, pointing to the upstream regulatory pathways affected by the compound's activity.

The integration of these omics datasets through bioinformatics analysis will provide a systems-level view of the compound's effects, moving beyond a single-target perspective to a more holistic understanding of its biological activity.

Development of New Analytical Techniques for Compound Characterization and Quantification

Rigorous characterization and quantification of this compound are fundamental for both preclinical and potential clinical development. Advanced analytical methodologies are essential for confirming its identity, determining its purity, and measuring its concentration in various biological matrices.

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are used to provide a complete picture of the molecule's atomic framework. mdpi.com The chemical shifts, coupling constants, and correlations observed in NMR spectra allow for the precise assignment of all protons and carbons in the oxindole (B195798) and piperazine (B1678402) rings, confirming the connectivity and regiochemistry of the molecule. researchgate.netnih.govnih.gov For instance, the protons on the piperazine ring typically show distinct signals that can be used to study conformational dynamics. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of this compound. mdpi.com Tandem mass spectrometry (MS/MS) is employed to study its fragmentation patterns. nih.gov By inducing fragmentation of the parent ion, a characteristic fingerprint of fragment ions is produced, which further corroborates the proposed structure. researchgate.netnih.gov This technique is crucial for identifying the compound in complex mixtures.

Technique Purpose Key Information Provided
¹H NMRStructure ConfirmationChemical shift and coupling constants of hydrogen atoms.
¹³C NMRStructure ConfirmationChemical shift of carbon atoms, revealing the carbon skeleton.
2D NMR (e.g., COSY, HSQC)Detailed Structure ElucidationCorrelation between atoms, confirming connectivity within the molecule.
High-Resolution MSFormula ConfirmationProvides highly accurate mass-to-charge ratio to determine elemental composition.
Tandem MS (MS/MS)Structural VerificationGenerates a specific fragmentation pattern that acts as a structural fingerprint. nih.govnih.gov

Chromatographic methods are the gold standard for assessing the purity of this compound and for quantifying its presence in biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method used to determine the purity of a compound. researchgate.netsemanticscholar.org A validated HPLC method, typically using a reversed-phase column (like a C18), can separate this compound from starting materials, byproducts, and degradants. sielc.com The purity is assessed by measuring the peak area of the main compound relative to the total area of all observed peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is the preferred method for quantifying the compound in biological fluids like plasma or tissue homogenates. nih.govnih.gov The method involves separating the compound from matrix components using LC, followed by detection with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This allows for the precise measurement of picogram to nanogram levels of the compound, which is essential for pharmacokinetic studies. utmb.edu

Technique Application Key Parameters
HPLC-UVPurity AssessmentStationary phase (e.g., C18), mobile phase composition, flow rate, UV detection wavelength. nih.gov
LC-MS/MSQuantification in Biological MatricesChromatographic conditions, mass transitions (parent and fragment ions), internal standard selection. nih.govnih.gov

Exploring Novel Pharmacological Targets and Biological Pathways

While initial studies may have identified primary targets, a key future direction is the exploration of novel pharmacological targets and pathways for this compound and its derivatives. This can expand its therapeutic potential and uncover new applications.

The oxindole and piperazine moieties are privileged structures in medicinal chemistry, known to interact with a variety of receptors. Research on derivatives has shown high affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For example, related (phenylpiperazinyl-butyl)oxindoles have been identified as potent and selective antagonists for the 5-HT7 receptor. nih.govacs.org Other similar structures have shown activity as mixed dopamine D2/D4 receptor antagonists. nih.gov

Future research should systematically screen this compound against a broad panel of receptors to build a comprehensive affinity profile. This could include:

Orphan Receptors: Investigating interactions with G-protein coupled receptors (GPCRs) for which the endogenous ligand is unknown.

Ion Channels: Assessing modulatory effects on various voltage-gated or ligand-gated ion channels.

Other Receptor Families: Exploring potential activity at adrenergic, histaminergic, or cholinergic receptors, given the versatile nature of the piperazine scaffold.

In silico methods, such as molecular docking, can be used to predict binding to various receptor structures, guiding experimental validation. nih.gov

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets that are crucial in nearly all cellular processes. nih.govajwilsonresearch.com The disruption or stabilization of specific PPIs with small molecules is a promising strategy for treating diseases like cancer and neurodegenerative disorders. nih.govacademie-sciences.fr

The relatively large and complex surface of PPIs has traditionally made them challenging to target with small molecules. academie-sciences.fr However, scaffolds like the oxindole core can provide a three-dimensional framework from which to project functional groups that can interact with "hot spots" on a protein's surface. nih.gov

Future research on this compound should explore its potential as a modulator of PPIs. This involves:

Computational Screening: Using the structure of the compound as a starting point to virtually screen against known PPI interfaces.

Fragment-Based Screening: Using the oxindole or piperazine fragments to identify initial, low-affinity binders to a PPI target, which can then be elaborated into more potent molecules.

Biophysical and Biochemical Assays: Employing techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET-based assays to experimentally test for PPI modulation.

Investigating this area could open up entirely new therapeutic indications for compounds based on the this compound scaffold. mdpi.com

Q & A

Q. Which databases or journals provide authoritative structural data for piperazine derivatives?

  • Answer : Prioritize peer-reviewed sources:
  • CAS SciFinder : For synthetic procedures and spectral data.
  • PubMed Central : Access full-text articles on pharmacological profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.